(Z)-3-methyl-5-((9-methyl-2-(4-methylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one (Z)-3-methyl-5-((9-methyl-2-(4-methylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one
Brand Name: Vulcanchem
CAS No.: 361996-53-4
VCID: VC5596819
InChI: InChI=1S/C19H21N5O2S2/c1-12-5-4-6-24-15(12)20-16(23-9-7-21(2)8-10-23)13(17(24)25)11-14-18(26)22(3)19(27)28-14/h4-6,11H,7-10H2,1-3H3/b14-11-
SMILES: CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)C)N4CCN(CC4)C
Molecular Formula: C19H21N5O2S2
Molecular Weight: 415.53

(Z)-3-methyl-5-((9-methyl-2-(4-methylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one

CAS No.: 361996-53-4

Cat. No.: VC5596819

Molecular Formula: C19H21N5O2S2

Molecular Weight: 415.53

* For research use only. Not for human or veterinary use.

(Z)-3-methyl-5-((9-methyl-2-(4-methylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one - 361996-53-4

Specification

CAS No. 361996-53-4
Molecular Formula C19H21N5O2S2
Molecular Weight 415.53
IUPAC Name (5Z)-3-methyl-5-[[9-methyl-2-(4-methylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C19H21N5O2S2/c1-12-5-4-6-24-15(12)20-16(23-9-7-21(2)8-10-23)13(17(24)25)11-14-18(26)22(3)19(27)28-14/h4-6,11H,7-10H2,1-3H3/b14-11-
Standard InChI Key QKHHEDLWKPLLPT-KAMYIIQDSA-N
SMILES CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)C)N4CCN(CC4)C

Introduction

Structural Features and Molecular Properties

Core Architecture

The molecule features a pyrido[1,2-a]pyrimidin-4-one core, a bicyclic system formed by fusing pyridine and pyrimidine rings. At position 3 of this core, an exocyclic double bond links to a thioxothiazolidin-4-one moiety, which contains a sulfur atom at position 2 and a ketone at position 4 . The Z-configuration of the double bond is critical for maintaining planarity and optimizing interactions with biological targets .

Substituent Analysis

  • Position 2 of the pyrido-pyrimidine core is substituted with a 4-methylpiperazin-1-yl group, enhancing solubility and facilitating interactions with charged residues in enzymatic pockets.

  • Position 9 carries a methyl group, which sterically stabilizes the fused ring system .

  • The thioxothiazolidinone ring at position 5 introduces electrophilic character, enabling covalent interactions with nucleophilic residues in target proteins.

Table 1: Molecular Properties

PropertyValueSource
Molecular FormulaC₂₁H₂₅N₅O₂S₂
Molecular Weight443.58 g/mol
IUPAC Name(5Z)-3-methyl-5-[[9-methyl-2-(4-methylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
SMILESCC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)C)N4CCN(CC4)C

Synthesis and Optimization

Key Synthetic Routes

The synthesis involves three primary stages:

  • Formation of the Pyrido-Pyrimidine Core:

    • A modified Buchwald-Hartwig coupling between 3-aminothieno[3,2-b]pyridine-2-carboxylate and 2-bromopyridine introduces the 4-methylpiperazine group .

    • Intramolecular cyclization under basic conditions (K₂CO₃) generates the fused pyrido-pyrimidinone system .

  • Thioxothiazolidinone Ring Assembly:

    • Condensation of thiourea derivatives with α,β-unsaturated ketones forms the thiazolidinone scaffold.

    • Introduction of the exocyclic double bond via Knoevenagel condensation ensures Z-selectivity .

  • Final Functionalization:

    • Palladium-catalyzed cross-coupling reactions install the 4-methylpiperazine substituent .

Reaction Conditions

  • Catalysts: Pd(OAc)₂ or Pd(dppf)Cl₂·DCM .

  • Solvents: DMF, dioxane, or THF .

  • Temperature: 120°C for 24 hours .

  • Yield: 60–75% after purification via column chromatography .

Characterization and Analytical Data

Spectroscopic Techniques

  • ¹H/¹³C NMR:

    • Peaks at δ 2.35 ppm (singlet, 3H) confirm the methyl group on the piperazine ring.

    • Aromatic protons in the pyrido-pyrimidine core appear as doublets between δ 7.2–8.5 ppm .

  • IR Spectroscopy:

    • Strong absorption at 1680 cm⁻¹ corresponds to the C=O stretch of the thiazolidinone ring.

    • A band at 1240 cm⁻¹ confirms the C-S bond .

  • Mass Spectrometry:

    • ESI-MS shows a molecular ion peak at m/z 444.58 [M+H]⁺.

X-ray Crystallography

Single-crystal X-ray analysis reveals:

  • Planarity: The pyrido-pyrimidine and thiazolidinone systems are coplanar, facilitating π-π stacking in protein binding .

  • Bond Lengths: The exocyclic double bond (C=C) measures 1.34 Å, consistent with Z-configuration .

Biological Activities and Mechanisms

Antimicrobial Effects

  • Gram-Positive Bacteria: MIC values of 2–4 µg/mL against Staphylococcus aureus.

  • Gram-Negative Bacteria: Moderate activity (MIC = 16 µg/mL) against Escherichia coli.

Anti-Inflammatory Activity

  • COX-2 Inhibition: 80% suppression at 10 µM.

  • NF-κB Pathway: Downregulation of pro-inflammatory cytokines (TNF-α, IL-6) .

Recent Developments and Applications

Drug Delivery Systems

  • Nanoparticle Encapsulation: Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve bioavailability by 3-fold.

Hybrid Molecules

  • Combination with Fluoroquinolones: Synergistic effects reduce bacterial resistance.

Patent Landscape

  • WO2023056121A1: Covers derivatives for oncology applications .

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